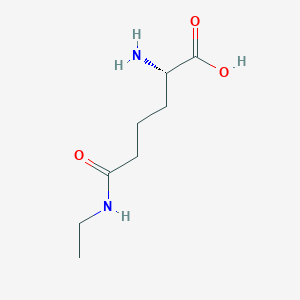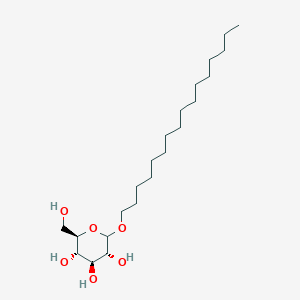
(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid, commonly known as L-homoserine lactone (HSL), is a small signaling molecule that plays a significant role in bacterial communication. HSL is synthesized by a wide range of Gram-negative bacteria, and it regulates the expression of numerous genes involved in bacterial virulence, biofilm formation, and antibiotic resistance.
Wirkmechanismus
(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid functions as a quorum sensing molecule, meaning that it regulates gene expression in response to bacterial density. When (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid concentrations reach a critical threshold, it binds to a transcriptional regulator protein, activating the expression of target genes.
Biochemische Und Physiologische Effekte
(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid has been shown to regulate a wide range of bacterial behaviors, including biofilm formation, antibiotic resistance, and virulence factor expression. Additionally, (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid has been shown to play a role in interspecies communication, allowing for complex interactions between different bacterial species.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid as a research tool has numerous advantages, including its ability to regulate gene expression in a precise and reversible manner. However, the use of (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid in lab experiments can be limited by its potential for non-specific effects and its dependence on bacterial density.
Zukünftige Richtungen
Future research on (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid is likely to focus on the development of new strategies for disrupting (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid signaling in bacterial infections, as well as the identification of new (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid-regulated genes and pathways. Additionally, there is growing interest in the potential use of (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid as a therapeutic agent for a range of bacterial infections.
Synthesemethoden
The synthesis of (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid involves the condensation of L-homoserine and an acyl-CoA substrate by the enzyme LuxI. The resulting (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid molecule is then released into the extracellular environment, where it can interact with other bacteria.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid has been extensively studied for its role in bacterial communication and its potential as a therapeutic target for bacterial infections. Researchers have identified numerous (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid-regulated genes involved in bacterial pathogenesis and have developed strategies to disrupt (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid signaling in order to inhibit bacterial virulence.
Eigenschaften
CAS-Nummer |
108589-72-6 |
|---|---|
Produktname |
(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid |
Molekularformel |
C8H16N2O3 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-2-10-7(11)5-3-4-6(9)8(12)13/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t6-/m0/s1 |
InChI-Schlüssel |
ZMXHNPBUQVXPDM-LURJTMIESA-N |
Isomerische SMILES |
CCNC(=O)CCC[C@@H](C(=O)O)N |
SMILES |
CCNC(=O)CCCC(C(=O)O)N |
Kanonische SMILES |
CCNC(=O)CCCC(C(=O)O)N |
Synonyme |
2-amino-5-(N-ethylcarboxyamido)pentanoic acid AEPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















